Dimethylaminopyridine

Vue d'ensemble

Description

Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N. This white solid is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent . It is a useful nucleophilic catalyst for various reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, and Steglich rearrangement .

Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine . A study has also reported the immobilization of DMAP on mesoporous silica particles and macro-mesoporous silica monoliths, both possessing optimized properties for continuous flow synthesis .Molecular Structure Analysis

DMAP is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . A combined experimental and theoretical study of the electron donor 4-dimethylaminopyridine (4-DMAP) with the electron acceptor 2, 3-dichloro-5, 6-dicyano-p-benzoquinone (DDQ) has been made in acetonitrile (ACN) and methanol (MeOH) media at room temperature .Chemical Reactions Analysis

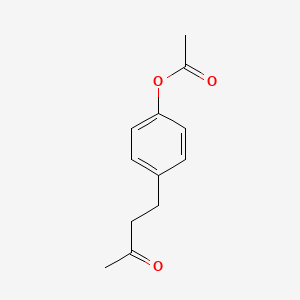

DMAP is a very effective acyl transfer agent. It has been shown to speed up the esterification of hindered alcohols via acid anhydrides by up to 10,000 fold . A study has reported the reaction of the electron donor 4-dimethylaminopyridine (4-DMAP) with the electron acceptor 2, 3-dichloro-5, 6-dicyano-p-benzoquinone (DDQ) in the ground state .Physical And Chemical Properties Analysis

DMAP is a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg . The thermodynamic properties of DMAP were investigated through differential scanning calorimetry, thermogravimetric analysis, adiabatic calorimetry, and combustion calorimetry .Applications De Recherche Scientifique

Plant Growth and Development

cAMP is recognized as an important signaling molecule in plants, involved in many molecular processes, including sensing and response to biotic and abiotic environmental stresses . It actively participates in plant adaptation to external stimuli, in addition to the regulation of physiological processes .

Environmental Stress Response

cAMP plays a crucial role in the response to environmental stress. It is involved in the signaling pathways of both plant development and environmental stress response . It has been shown to mediate heat stress response by controlling redox homeostasis and the ubiquitin-proteasome system .

Cell Signaling

cAMP is a second messenger, used for intracellular signal transduction, such as transferring into cells the effects of hormones like glucagon and adrenaline, which cannot pass through the plasma membrane . It is known to occur in discrete sub-cellular compartments and is widely viewed as the paradigm for compartmentalized cellular signaling in biological systems .

Memory Formation

cAMP is involved in memory formation. It is known to activate protein kinase A (PKA), which plays a crucial role in memory processes . It has been suggested that early-phase cAMP/PKG signaling requires late-phase cAMP/PKA signaling in both long-term potentiation (LTP) and long-term memory formation .

Metabolism

cAMP is associated with kinases function in several biochemical processes, including the regulation of glycogen, sugar, and lipid metabolism . It stimulates a protein kinase cascade that ultimately leads to a cellular response .

Immune Function

Increases in intracellular cAMP generally suppress innate immune functions, including inflammatory mediator generation and the phagocytosis and killing of microbes . It is known to positively affect gene expression in T cells by the transcription factors cAMP responsive element binding (CREB) and cAMP responsive element modulator (CREM), contributing to the suppression of inflammation and maintenance of peripheral tolerance .

Mécanisme D'action

Target of Action

The primary target of cAMP is Protein Kinase A (PKA) . PKA is a key enzyme in the cAMP-dependent pathway, which plays a significant role in numerous cellular functions, including cell growth, differentiation, and gene transcription .

Mode of Action

cAMP acts by binding to the regulatory subunits of PKA, leading to the release of the catalytic subunits . These catalytic subunits then translocate to the nucleus, where they can phosphorylate specific proteins and initiate various cellular responses .

Biochemical Pathways

cAMP is synthesized from ATP by adenylate cyclase, which is activated by various signaling molecules through G-protein-coupled receptors . Once formed, cAMP can activate PKA, leading to the phosphorylation of various proteins and affecting several biochemical pathways . These include the regulation of glycogen, sugar, and lipid metabolism .

Pharmacokinetics

The homeostasis of cAMP within the cell is regulated by both its synthesis by adenylate cyclase and its degradation by phosphodiesterases . This balance ensures the appropriate intracellular concentration of cAMP, which is crucial for its bioavailability and efficacy .

Result of Action

The activation of PKA by cAMP leads to a series of cellular responses. For instance, PKA can phosphorylate glycogen phosphorylase, leading to the breakdown of glycogen to glucose-1-phosphate . This demonstrates how cAMP can regulate metabolic processes at the molecular and cellular levels .

Action Environment

The action of cAMP can be influenced by various environmental factors. For instance, the presence of certain hormones or neurotransmitters can stimulate the production of cAMP . Additionally, the intracellular environment, including the presence of other signaling molecules and the overall state of the cell, can also impact the action and efficacy of cAMP .

Safety and Hazards

Orientations Futures

The nature of DNA binding ability of the complex was probed using UV–visible spectroscopy, and the binding mode of the CT complex is intercalative. The intrinsic binding constant (Kb) value is 1.8 × 10^6 M^−1. It reveals a primary indication for developing a pharmaceutical drug in the future due to its high binding affinity with the CT complex . Another study reported the immobilization of DMAP on mesoporous silica particles and macro-mesoporous silica monoliths for the esterification of phenylethanol in continuous flow .

Propriétés

IUPAC Name |

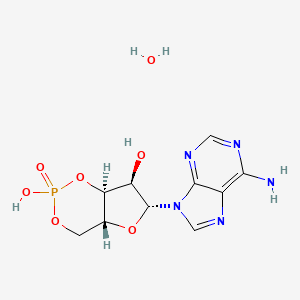

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOMOUWHDPKRLL-KQYNXXCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37839-81-9 (mono-hydrochloride salt) | |

| Record name | Cyclic AMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8040436 | |

| Record name | Cyclic AMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclic AMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4 mg/mL | |

| Record name | Cyclic AMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

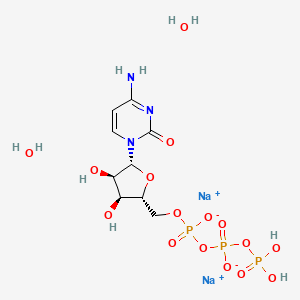

Product Name |

Adenosine cyclic phosphate | |

CAS RN |

60-92-4 | |

| Record name | cAMP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclic AMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclic adenosine monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adenosine, cyclic 3',5'-(hydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclic AMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine 3',5'-phosphate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADENOSINE CYCLIC PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0399OZS9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclic AMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

219-220 °C, 219 - 220 °C | |

| Record name | Cyclic adenosine monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02527 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclic AMP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Cyclic AMP (Adenosine 3',5'-cyclic monophosphate) primarily exerts its effects by binding to and activating cyclic AMP-dependent protein kinase (PKA). [, , , , , ] This binding leads to the dissociation of PKA's regulatory subunits, freeing its catalytic subunits to phosphorylate a variety of downstream target proteins. [, , , ] These phosphorylation events mediate diverse cellular responses depending on the cell type and specific target proteins.

A: * Molecular Formula: C10H12N5O6P* Molecular Weight: 329.21 g/mol* Spectroscopic data: Cyclic AMP exhibits characteristic absorption in the ultraviolet (UV) region and specific peaks in nuclear magnetic resonance (NMR) spectroscopy, allowing for its identification and quantification. [, ]

A: Cyclic AMP itself does not possess catalytic properties. It functions as a second messenger, relaying signals from extracellular hormones or neurotransmitters to intracellular effector molecules, primarily PKA. [, , , ]

A: Yes, computational methods have been employed to study cyclic AMP interactions with PKA and other binding partners, providing insights into the structural basis of cyclic AMP signaling. [, , ] QSAR (Quantitative Structure-Activity Relationship) studies have also been conducted to investigate the relationship between the structure of cyclic AMP analogs and their biological activity. []

A: Modifications to the cyclic AMP structure can significantly affect its binding affinity to PKA, its ability to activate the enzyme, and its resistance to degradation. [, ] For example, the addition of bulky substituents to the cyclic AMP molecule can enhance its resistance to phosphodiesterases, leading to a prolonged intracellular half-life and increased potency. [, ]

A: Cyclic AMP is susceptible to degradation by phosphodiesterases, limiting its use as a therapeutic agent. [, ] To overcome this limitation, researchers have developed cyclic AMP analogs with increased stability, such as dibutyryl cyclic AMP (db cyclic AMP) and 8-bromo cyclic AMP (8-Br cyclic AMP). [, , , ] These analogs are more resistant to degradation and exhibit enhanced cell permeability, making them valuable tools in research and potential therapeutic leads. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-Chloro-phenoxy)-benzenesulfonylmethyl]-tetrahydro-pyran-4-carboxylic acid hydroxyamide](/img/structure/B1669313.png)

![N-[(5Z)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B1669317.png)